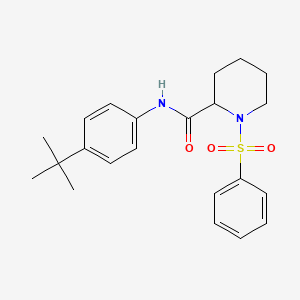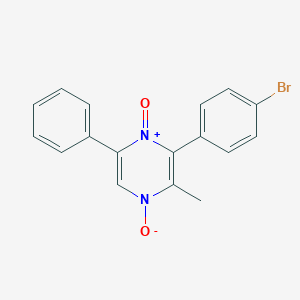![molecular formula C12H9BrN2O2S B4019424 4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol
Beschreibung
The compound "4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol" is part of a class of compounds that have garnered interest due to their structural uniqueness and potential for various applications. This interest is grounded in the compound's incorporation of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse pharmacological activities and its utility in various chemical reactions and material science applications.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the cyclization of specific precursors, such as aromatic acids, via esterification, ammonilysis, and finally, cyclization to yield the oxadiazole core. Subsequent reactions, such as with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of DMF and sodium hydride, lead to the formation of various substituted 1,3,4-oxadiazoles (Samreen Gul et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, often conducted through techniques like NMR, IR spectroscopy, and X-ray crystallography, provides insights into the geometric parameters, electronic properties, and stability of the compound. Such studies reveal the planarity or non-planarity of the molecular structure, which influences the compound's reactivity and properties (H. Fun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives can be significantly varied by substituting different functional groups. These modifications impact their ability to undergo further chemical transformations, including cross-coupling reactions, which are useful in the synthesis of more complex molecules. The introduction of electron-withdrawing or electron-donating substituents alters the electronic properties, affecting the compound's reactivity (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of 1,3,4-oxadiazole derivatives can be influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's applicability in different fields, such as material science or as intermediates in organic synthesis.
Chemical Properties Analysis
The chemical properties, including the acidity, basicity, and nucleophilicity of 1,3,4-oxadiazole derivatives, are pivotal for their chemical behavior in reactions. The presence of the 1,3,4-oxadiazole ring, known for its electron-withdrawing nature, affects the electron density distribution across the molecule, influencing its interaction with other chemical entities and its potential as a ligand in coordination chemistry (G. Hou et al., 2011).
Eigenschaften
IUPAC Name |
4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-10-5-3-9(4-6-10)11-14-15-12(17-11)18-8-2-1-7-16/h3-6,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXYKZFKKADRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC#CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4019357.png)
![2-{[4-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazol-1-yl]methyl}morpholine dihydrochloride](/img/structure/B4019373.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)
![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-methylbutanamide](/img/structure/B4019381.png)

![N-[2-(1-adamantyloxy)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4019389.png)
![2-[4-(3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4019394.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine](/img/structure/B4019403.png)
![N-[4-(3-{[2-(3-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4019405.png)
![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)
![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)
![3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019425.png)